molecular formula C16H25N5NaO16P2 B1140996 Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate CAS No. 103301-72-0

Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

Cat. No.: B1140996
CAS No.: 103301-72-0
M. Wt: 628.3 g/mol
InChI Key: XHHMWQPKNONDQU-UHFFFAOYSA-N
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Description

The compound Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate is a nucleotide analog comprising two distinct moieties:

  • Purine Nucleoside Core: A modified adenine derivative (2-amino-6-oxopurine) attached to a phosphorylated oxolane (tetrahydrofuran) ring with hydroxyl groups at positions 3 and 2.
  • Sugar-Phosphate Backbone: A glucose-like trihydroxyoxane (oxan-2-yl) moiety linked via a phosphodiester bond.

Its sodium counterion enhances solubility for biological interactions .

Properties

CAS No.

103301-72-0

Molecular Formula

C16H25N5NaO16P2

Molecular Weight

628.3 g/mol

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C16H25N5O16P2.Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);

InChI Key

XHHMWQPKNONDQU-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+]

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na]

Origin of Product

United States

Biological Activity

The compound Sodium;[[2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate is a complex organic molecule with significant biological implications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's full IUPAC name reflects its complex structure comprising purine and sugar moieties combined with phosphate groups. Its molecular formula is C21H27N7NaO17P3C_{21}H_{27}N_{7}NaO_{17}P_{3} with a molecular weight of approximately 765.39 g/mol. The presence of multiple hydroxyl and amino groups contributes to its reactivity and biological interactions.

  • Nucleotide Analog : The compound acts as a nucleotide analog due to its purine base structure. It can interfere with nucleic acid synthesis and function by mimicking natural nucleotides.
  • Enzyme Inhibition : It has been shown to inhibit various kinases and phosphatases involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis.
  • Antiviral Activity : Research indicates that this compound exhibits antiviral properties by disrupting viral replication processes in infected cells.

Pharmacological Effects

The biological effects of this compound are diverse:

  • Antitumor Activity : Studies have demonstrated that it induces apoptosis in cancer cells by activating caspase pathways.
  • Immunomodulation : It modulates immune responses by affecting cytokine production in immune cells.
  • Neuroprotective Effects : There is evidence suggesting its role in protecting neuronal cells from oxidative stress-induced damage.

Case Study 1: Antitumor Efficacy

A study published in Cancer Research evaluated the efficacy of this compound against various cancer cell lines. The results showed:

  • Significant reduction in cell viability at concentrations above 10 µM.
  • Induction of apoptosis was confirmed through flow cytometry analysis.
Cell LineIC50 (µM)Apoptosis Rate (%)
HeLa1270
MCF71565
A5491075

Case Study 2: Antiviral Activity

In a study focusing on viral infections, the compound was tested against the influenza virus:

  • The compound reduced viral titers by over 90% at a concentration of 5 µM.
  • Mechanistic studies indicated that it interfered with viral RNA synthesis.

In Vitro Studies

In vitro assays have consistently shown that the compound exhibits:

  • Dose-dependent inhibition of cell growth in various cancer types.
  • Enhanced immune response markers in macrophages treated with the compound.

In Vivo Studies

Animal models have demonstrated promising results:

  • Tumor growth inhibition was observed in xenograft models treated with the compound.
  • No significant toxicity was noted at therapeutic doses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Nucleotides
Compound Name Core Structure Sugar Moiety Phosphate Groups Molecular Weight (g/mol) Key References
Target Compound 2-Amino-6-oxopurine Trihydroxyoxane 2 phosphate 516.36
ATP (Adenosine Triphosphate) Adenine Ribose 3 phosphate 507.18 -
Deoxyguanosine Triphosphate (dGTP) Guanine Deoxyribose 3 phosphate 523.18
FADH (Flavin Adenine Dinucleotide) Adenine + Flavine Mononucleotide Ribitol 2 phosphate 829.52
NADH (Nicotinamide Adenine Dinucleotide) Nicotinamide + Adenine Ribose 2 phosphate 709.41 -

Key Observations :

  • The target compound’s glucose-derived sugar moiety distinguishes it from canonical nucleotides (e.g., ATP, NADH) that use ribose or deoxyribose. This may alter binding to enzymes or transporters .

Functional Comparisons

Mechanism of Action (MOA) Similarities
  • Shared Scaffold, Shared MOA: Studies on natural compounds (e.g., oleanolic acid and hederagenin) demonstrate that structural similarity correlates with overlapping mechanisms, such as enzyme inhibition or receptor binding .
  • Docking and Transcriptome Analysis : Large-scale molecular docking (e.g., AutoDock Vina) predicts that the glucose moiety may confer unique binding modes compared to ribose-based nucleotides, altering interactions with proteins like kinases or phosphorylases .
Divergent Bioactivity
  • Gene Expression Profiles: Only ~20% of structurally similar compounds (Tanimoto coefficient >0.85) share significant gene expression overlaps, highlighting the influence of minor structural variations. The glucose-phosphate linkage in the target compound may activate distinct metabolic pathways compared to ATP or NADH .
  • Transport and Uptake : Nucleoside transporters (e.g., SLC28/29 families) preferentially recognize ribose/deoxyribose sugars. The glucose moiety in the target compound may reduce affinity for these transporters, limiting cellular uptake compared to dGTP or ATP .

Therapeutic Potential

  • Antiviral/Anticancer Probes: Modified purine analogs (e.g., ganciclovir) inhibit viral DNA polymerase. The target compound’s 2-amino-6-oxopurine base could similarly interfere with nucleic acid synthesis, though its glucose linkage may reduce toxicity .
  • PRPP Competition : Purine analogs compete with phosphoribosyl pyrophosphate (PRPP) for nucleotide salvage pathways. The target compound’s phosphorylated structure may enhance PRPP mimicry, disrupting nucleotide pools in cancer cells .

Metabolic Stability

  • Phosphorylase Susceptibility : Enzymes like purine nucleoside phosphorylase (PNP) cleave ribose-phosphate bonds. The glucose-phosphate bond in the target compound may confer resistance to PNP, increasing metabolic stability .

Preparation Methods

GDP-Glucose Pyrophosphorylase-Catalyzed Reactions

The primary route for synthesizing GDP-glucose involves pyrophosphorylase enzymes that catalyze the reversible transfer of a glucose-1-phosphate moiety to GTP. In Streptomyces venezuelae, the enzyme SVEN_2781 exhibits bifunctional activity, producing both GDP-glucose and GDP-mannose from GTP and α-D-glucose-1-phosphate or α-D-mannose-1-phosphate, respectively. The reaction follows a ping-pong mechanism, with a k<sub>cat</sub> of 139 ± 8 s<sup>−1</sup> and a K<sub>m</sub> of 0.12 ± 0.02 mM for GDP-glucose synthesis under optimal conditions (pH 7.5, 25°C).

MetaCyc pathway analyses corroborate this mechanism in eukaryotic systems, where glucose-1-phosphate guanylyltransferase (EC 2.7.7.13) in Arabidopsis thaliana and Homo sapiens facilitates the conversion of GTP and glucose-1-phosphate to GDP-glucose. The porcine liver ortholog demonstrates a catalytic efficiency (k<sub>cat</sub>/K<sub>m</sub>) of 1.5 × 10<sup>7</sup> M<sup>−1</sup>s<sup>−1</sup> for GDP-glucose, outperforming its activity with GDP-mannose by three orders of magnitude.

Substrate Specificity and Enzyme Engineering

Structural studies of S. venezuelae OtsA reveal a guanine-binding pocket stabilized by Asp-339, Ser-344, and Phe-341, which preferentially accommodates GDP over UDP or ADP. Mutagenesis experiments replacing Asp-339 with asparagine reduce GDP-glucose affinity by 85%, underscoring the role of electrostatic interactions in donor specificity.

Chemical Synthesis and Phosphorylation Strategies

Solid-Phase Phosphoramidite Chemistry

While enzymatic methods dominate large-scale production, chemical synthesis enables site-specific modifications. The glucose moiety is first protected as a 2,3,4,6-tetra-O-acetyl derivative, followed by coupling to a guanosine phosphoramidite building block. Deprotection under basic conditions yields the free GDP-glucose, which is subsequently converted to its sodium salt via ion-exchange chromatography.

Kinase-Mediated Phosphorylation

In vitro phosphorylation using hexokinase and ATP generates glucose-6-phosphate, which is isomerized to glucose-1-phosphate by phosphoglucomutase. This intermediate is then coupled to GTP via pyrophosphorylases, as described in Section 1.1.

Purification and Isolation

Chromatographic Techniques

Size-Exclusion Chromatography : S. venezuelae OtsA forms a homodimer (109 kDa), enabling separation of the enzyme-substrate complex from reaction byproducts using Superdex 200 columns. GDP-glucose elutes at 15–17 mL under isocratic conditions (50 mM Tris-HCl, pH 7.5).

Ion-Exchange Chromatography : DEAE-Sepharose effectively resolves GDP-glucose (elution at 0.3–0.4 M NaCl) from unreacted GTP and glucose-1-phosphate. Recovery rates exceed 90% with a purity >98% as assessed by HPLC.

Analytical Validation

Spectroscopic Characterization

<sup>1</sup>H NMR : GDP-glucose exhibits characteristic anomeric proton signals at δ 5.42 (d, J = 3.8 Hz, H-1 of glucose) and δ 8.12 (s, H-8 of guanine).

Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M – Na]<sup>−</sup> at m/z 604.1024 (calc. 604.1019 for C<sub>16</sub>H<sub>25</sub>N<sub>5</sub>O<sub>17</sub>P<sub>2</sub>).

Enzymatic Activity Assays

A coupled spectrophotometric assay monitors GDP-glucose conversion to glucose-6-phosphate and NADH formation (ε<sub>340</sub> = 6,220 M<sup>−1</sup>cm<sup>−1</sup>). The K<sub>m</sub> for GDP-glucose in human C15orf58 is 2.0 ± 0.9 μM, with a k<sub>cat</sub> of 26.0 ± 7.4 s<sup>−1</sup>.

Applications in Glycobiology

GDP-glucose serves as a critical donor substrate for trehalose-6-phosphate synthesis in streptomycetes and glycosyltransferases in mammalian systems . Its sodium salt form enhances solubility (>500 mg/mL in H<sub>2</sub>O), making it ideal for in vitro glycosylation studies.

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